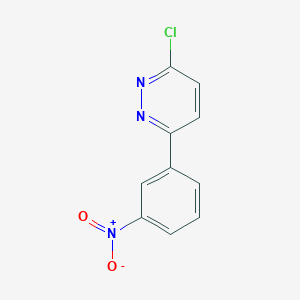

3-Chloro-6-(3-nitrophenyl)pyridazine

描述

Significance of Pyridazines as Heterocyclic Scaffolds in Drug Discovery and Organic Synthesis

Pyridazines are six-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This unique structural feature imparts distinct physicochemical properties that make them attractive scaffolds in both drug discovery and organic synthesis. The presence of the two nitrogen atoms influences the electron distribution within the ring, creating sites for hydrogen bonding and dipole interactions, which are crucial for molecular recognition and binding to biological targets.

In the context of drug discovery, the pyridazine (B1198779) nucleus is considered a "privileged structure," meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets. This versatility has led to the incorporation of the pyridazine core into a wide array of therapeutic agents. From a synthetic standpoint, the pyridazine ring offers multiple reactive sites that can be readily functionalized, allowing chemists to systematically modify its structure to optimize pharmacological activity and pharmacokinetic properties. The development of novel synthetic methodologies, such as aza-Diels-Alder reactions, has further expanded the accessibility and diversity of pyridazine derivatives for screening in drug discovery programs.

Overview of Pharmacologically Active Pyridazine Derivatives

The structural versatility of the pyridazine scaffold has been exploited to develop a broad spectrum of pharmacologically active compounds. Research has demonstrated that pyridazine derivatives exhibit a remarkable range of biological activities, positioning them as promising candidates for the treatment of various diseases.

| Therapeutic Area | Examples of Investigated Activities |

| Oncology | Inhibition of cyclin-dependent kinases (CDKs), c-Jun N-terminal kinase (JNK) pathway inhibition, general antiproliferative effects. nih.govnih.gov |

| Infectious Diseases | Antiviral (including against Hepatitis A virus), antibacterial, and antifungal properties. nih.gov |

| Cardiovascular Diseases | Antihypertensive, cardiotonic, and vasorelaxant effects. nih.govgoogle.com |

| Inflammatory Diseases | Analgesic and anti-inflammatory properties. nih.gov |

| Central Nervous System Disorders | Anticonvulsant and antidepressant activities. nih.gov |

This table provides a summary of the diverse pharmacological activities exhibited by various pyridazine derivatives as reported in scientific literature.

Prominent examples of pyridazine-containing drugs include Pimobendan and Levosimendan, which are used as cardiotonic agents. nih.gov The continuous exploration of this chemical space has led to the identification of numerous lead compounds with potent and selective activities against various biological targets.

Research Rationale for 3-Chloro-6-(3-nitrophenyl)pyridazine within the Pyridazine Chemical Space

The specific compound, this compound, is a prime example of a key intermediate in the synthesis of more complex and potentially bioactive molecules. While this compound itself may not be the final active pharmaceutical ingredient, its structure is strategically designed for further chemical modification.

The research rationale for the synthesis and use of this compound is rooted in its utility as a versatile building block:

Reactive Chloro Group: The chlorine atom at the 3-position of the pyridazine ring is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, enabling the creation of a library of derivatives for biological screening. google.comtpcj.org This approach is fundamental in structure-activity relationship (SAR) studies, where researchers systematically alter a molecule's structure to enhance its therapeutic effects.

Modifiable Nitro Group: The nitro group on the phenyl ring at the 6-position can be readily reduced to an amino group. This amino functional group can then be further derivatized, for example, through acylation or sulfonylation, to introduce additional diversity into the molecular structure. This dual functionality of the molecule provides a robust platform for generating a wide range of novel compounds.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-chloro-6-(3-nitrophenyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3O2/c11-10-5-4-9(12-13-10)7-2-1-3-8(6-7)14(15)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRAQNZJWWRMXFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90482735 | |

| Record name | 3-chloro-6-(3-nitrophenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58059-33-9 | |

| Record name | 3-chloro-6-(3-nitrophenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-6-(3-nitrophenyl)pyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Functional Group Interconversions of 3 Chloro 6 3 Nitrophenyl Pyridazine

Reactivity of the Chloro Group

The chlorine atom at the 3-position of the pyridazine (B1198779) ring is susceptible to displacement by various nucleophiles and is an excellent handle for carbon-carbon bond formation via cross-coupling reactions.

Nucleophilic Substitution Reactions with Various Nucleophiles (e.g., amines, alkoxides, thiols)

The chloro substituent on the electron-deficient pyridazine ring is readily displaced through nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone for introducing a diverse range of functional groups onto the pyridazine core.

The reaction with amines is well-documented for analogous 3-chloropyridazine (B74176) systems. For instance, 3-amino-6-aryl-pyridazines can be synthesized from their corresponding chloro-derivatives by reaction with ammonia (B1221849) or primary amines. acs.orgnih.gov A common procedure involves heating the chloropyridazine with an amine in a suitable solvent. researchgate.net The synthesis of 3-amino-6-chloropyridazine (B20888) from 3,6-dichloropyridazine (B152260) using aqueous ammonia demonstrates this transformation, which can be carried out under various temperature and solvent conditions to achieve high yields. google.com These reactions proceed because the lone pair on the nitrogen atom of the amine acts as a potent nucleophile, attacking the carbon atom bearing the chlorine. savemyexams.comdocbrown.info

While specific literature examples for the reaction of 3-Chloro-6-(3-nitrophenyl)pyridazine with alkoxides and thiols are not prevalent, the general reactivity of chloropyridazines suggests these transformations are feasible. wur.nlresearchgate.net The reaction would be expected to proceed by heating the substrate with a corresponding sodium alkoxide (NaOR) or sodium thiolate (NaSR) in a polar aprotic solvent like DMF or DMSO to yield the corresponding ether or thioether derivatives.

| Nucleophile | Reagent Example | Product Type | Typical Conditions |

| Amine | Primary/Secondary Amines (e.g., RNH₂) | 3-Amino-6-(3-nitrophenyl)pyridazine | Heating in a solvent like DMSO or in the presence of a base. researchgate.net |

| Ammonia | Aqueous Ammonia (NH₄OH) | 3-Amino-6-(3-nitrophenyl)pyridazine | Heating in a sealed vessel with a solvent like acetonitrile (B52724). google.com |

| Hydrazine (B178648) | Hydrazine Hydrate (B1144303) (N₂H₄·H₂O) | 3-Hydrazinyl-6-(3-nitrophenyl)pyridazine | Refluxing in an alcoholic solvent. |

Cross-Coupling Reactions for Further Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the chloro group at the 3-position serves as an effective coupling partner.

The Suzuki-Miyaura coupling is one of the most versatile methods for this purpose, involving the reaction of the chloropyridazine with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. wikipedia.org This reaction is widely used to synthesize a variety of biaryl and heteroaryl-aryl compounds. researchgate.netorganic-chemistry.orgmdpi.com For this compound, a Suzuki coupling would allow for the introduction of a wide array of substituted phenyl, pyridyl, or other aromatic groups at the 3-position, significantly expanding its structural diversity. researchgate.netnih.gov

Another important transformation is the Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. organic-chemistry.orgnih.govyoutube.com Applying the Sonogashira reaction to this compound would enable the synthesis of 3-alkynylpyridazine derivatives, which are valuable precursors for more complex molecules. libretexts.org

| Reaction Name | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃) | 3-Aryl-6-(3-nitrophenyl)pyridazine |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), Amine base (e.g., Et₃N) | 3-Alkynyl-6-(3-nitrophenyl)pyridazine |

Reactivity of the Nitro Group

The nitro group on the phenyl ring is a strong electron-withdrawing group that can be readily transformed into other functionalities, most commonly an amino group.

Reduction Reactions to Amino Derivatives

The reduction of the aromatic nitro group to a primary amine is a fundamental and reliable transformation in organic synthesis. This conversion dramatically alters the electronic properties of the phenyl ring, turning an electron-withdrawing group into an electron-donating one. A variety of methods can be employed to achieve this reduction.

Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, is a clean and efficient method. Alternatively, chemical reduction using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), is a classic and robust method for this transformation. The reaction of this compound under these conditions would yield 3-(3-aminophenyl)-6-chloropyridazine. This amino derivative can then undergo further reactions, such as diazotization or acylation, or the remaining chloro group can be substituted as described previously to create bifunctional molecules like 3-amino-6-(3-aminophenyl)pyridazine.

Intramolecular Cyclization and Fused Ring System Formation

This compound is a valuable scaffold for the synthesis of fused heterocyclic systems. These reactions typically involve a preliminary nucleophilic substitution of the chloro group to introduce a functionality capable of subsequent intramolecular cyclization.

For example, substitution of the chloro group with hydrazine hydrate yields a hydrazinylpyridazine intermediate. This intermediate is a key building block for constructing fused five- or six-membered rings. Reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrazolyl-substituted pyridazines. nih.gov Similarly, treatment of the hydrazinylpyridazine with reagents like acetic anhydride (B1165640) or carbon disulfide can lead to the formation of fused triazine systems, such as pyridazinotriazines. nih.gov Another important pathway involves the reaction of 3-amino-6-chloropyridazine (obtainable from the title compound) with reagents like 1,3-dichloroacetone (B141476) to construct imidazo[1,2-b]pyridazine (B131497) cores, which are of significant interest in medicinal chemistry. mdpi.com These strategies highlight how the pyridazine core can be elaborated into more complex, polycyclic structures.

Other Transformations (e.g., oxidation to pyridine (B92270) derivatives)

The transformation of a pyridazine ring into a pyridine derivative is a complex process that would require nitrogen extrusion and significant skeletal rearrangement. Based on a review of the chemical literature, this specific type of oxidation or rearrangement is not a commonly reported or straightforward transformation for 3-chloropyridazine derivatives.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are often employed to investigate the electronic structure, molecular geometry, and reactivity of compounds.

For 3-Chloro-6-(3-nitrophenyl)pyridazine, these calculations can determine key electronic parameters. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy indicates its electron-accepting tendency. The HOMO-LUMO energy gap is a significant indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the electronegative nitrogen atoms of the pyridazine (B1198779) ring, the oxygen atoms of the nitro group, and the chlorine atom are expected to be regions of negative potential, attractive to electrophiles.

Table 1: Calculated Electronic Properties of Pyridazine Derivatives (Note: Data is illustrative of typical findings for related structures, as specific values for this compound are not available in the cited literature.)

| Parameter | Value (Illustrative) | Significance |

| HOMO Energy | -6.8 eV | Electron-donating capacity |

| LUMO Energy | -2.5 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 4.3 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Molecular polarity |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly important in drug design for understanding how a potential drug molecule (ligand) interacts with a biological target, typically a protein or enzyme.

In studies involving pyridazine derivatives, molecular docking has been used to explore their potential as antimicrobial agents. For instance, chloro-substituted pyridazines have been docked into the active site of E. coli DNA gyrase subunit B (PDB ID: 4KFG) to assess their binding affinity and interaction patterns. The goal is to find the most stable binding mode, which is quantified by a docking score or binding free energy. Interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the target's active site are analyzed to understand the basis of the binding affinity. For this compound, key interactions would likely involve the pyridazine and nitrophenyl rings, as well as the chlorine substituent.

Table 2: Illustrative Molecular Docking Results for Pyridazine Derivatives against a Bacterial Target

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Chloro-pyridazine derivative | E. coli DNA gyrase B | -8.5 | Asp73, Glu50, Asn46 |

| Nitro-substituted ligand | Dihydrofolate Reductase | -7.9 | Ile7, Phe31, Pro54 |

Molecular Dynamics Simulations to Explore Binding Conformation and Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in the ligand-protein complex over time, providing insights into the stability of the binding pose and the conformational changes that may occur.

For a complex of this compound with a target protein, an MD simulation would be performed over a period of nanoseconds. The stability of the complex is often assessed by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD value over the simulation time suggests a stable binding complex. Furthermore, root-mean-square fluctuation (RMSF) analysis can identify which parts of the protein and ligand are more flexible. Such simulations are crucial to validate the results of docking studies and to provide a more realistic understanding of the interactions at the atomic level.

In Silico Prediction of Biological Activity and ADMET Properties

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules.

For this compound, various ADMET parameters can be computationally estimated. These include predictions of oral bioavailability, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 enzymes (which are crucial for metabolism), and potential toxicity. Parameters like Lipinski's rule of five are often calculated to assess the "drug-likeness" of a compound. These rules are based on molecular properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. Prediction of these properties helps in the early identification of potential liabilities, allowing for chemical modifications to improve the compound's profile. Studies on similar heterocyclic compounds have shown that in silico ADMET predictions can effectively guide the selection of candidates for further experimental testing.

Table 3: Predicted ADMET Properties for a Representative Pyridazine Derivative

| Property | Predicted Value | Acceptable Range | Implication |

| Molecular Weight | 249.65 g/mol | < 500 | Good absorption/distribution |

| LogP | 2.8 | < 5 | Optimal lipophilicity |

| H-bond Donors | 0 | < 5 | Good membrane permeability |

| H-bond Acceptors | 4 | < 10 | Good membrane permeability |

| Blood-Brain Barrier | Low penetration | - | May not affect CNS |

| Oral Bioavailability Score | 0.55 | High | Likely good oral absorption |

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Detailed NMR spectroscopic data for 3-Chloro-6-(3-nitrophenyl)pyridazine is not extensively available in the public domain. However, based on the known spectra of closely related pyridazine (B1198779) and nitrophenyl derivatives, hypothetical ¹H and ¹³C NMR chemical shifts can be predicted.

For ¹H NMR, the protons on the pyridazine and nitrophenyl rings would exhibit characteristic chemical shifts. The protons on the pyridazine ring are expected to appear in the aromatic region, influenced by the electron-withdrawing effects of the nitrogen atoms and the chloro substituent. Similarly, the protons on the 3-nitrophenyl ring would show a complex splitting pattern, with their chemical shifts dictated by the positions relative to the nitro group and the pyridazine ring.

In ¹³C NMR spectroscopy, the carbon atoms of both the pyridazine and nitrophenyl rings would display distinct resonances. The carbon atom attached to the chlorine would be significantly affected, as would the carbons in close proximity to the nitrogen atoms in the pyridazine ring. The carbons of the nitrophenyl group would also have their chemical shifts influenced by the deactivating nitro group.

Table 1: Predicted NMR Data for this compound

| Technique | Predicted Chemical Shifts (ppm) |

|---|---|

| ¹H NMR | Aromatic protons expected in the range of 7.5-9.0 ppm. |

Mass Spectrometry (MS) (e.g., HRMS, EI-MS)

Specific mass spectrometry data, such as high-resolution mass spectrometry (HRMS) or electron ionization mass spectrometry (EI-MS), for this compound is not readily found in published literature. However, the expected molecular weight of this compound (C₁₀H₆ClN₃O₂) is approximately 235.63 g/mol . An HRMS analysis would provide a highly accurate mass measurement, confirming the elemental composition. An EI-MS spectrum would be expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns, likely involving the loss of the chloro and nitro groups.

Infrared (IR) Spectroscopy

While a specific IR spectrum for this compound is not available, characteristic absorption bands can be anticipated based on its functional groups. The presence of the aromatic rings would be indicated by C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration would likely appear in the fingerprint region, generally between 600 and 800 cm⁻¹. Crucially, the nitro group (NO₂) would exhibit strong, characteristic asymmetric and symmetric stretching vibrations around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | >3000 |

| C=C Stretch (Aromatic) | 1400-1600 |

| Asymmetric NO₂ Stretch | ~1530 |

| Symmetric NO₂ Stretch | ~1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopic data for this compound is not explicitly documented. However, the presence of conjugated aromatic systems, including the pyridazine and nitrophenyl rings, suggests that the compound would exhibit absorption bands in the UV-Vis region. These absorptions would correspond to π → π* and n → π* electronic transitions. The nitrophenyl group, in particular, is a strong chromophore that would contribute significantly to the absorption spectrum.

X-ray Crystallography for Solid-State Structural Determination

There are no published single-crystal X-ray diffraction studies specifically for this compound. Such a study would be invaluable for definitively determining its three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This technique would provide precise information on the planarity of the pyridazine and nitrophenyl rings and the dihedral angle between them.

Electrochemical Techniques (e.g., Cyclic Voltammetry)

Information regarding the electrochemical behavior of this compound, such as data from cyclic voltammetry, is not available in the surveyed literature. Cyclic voltammetry could be used to investigate the reduction and oxidation potentials of the compound, providing insights into its electronic properties and the reactivity of the nitro group and the chlorinated pyridazine ring. For instance, the nitro group is known to be electrochemically active and would likely show a reduction peak.

Chromatographic Methods (e.g., HPLC, TLC) for Purity Assessment and Separation

While specific high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) protocols for this compound are not detailed in research articles, a synthesis procedure notes its purification by column chromatography using a methanol (B129727)/dichloromethane eluent system nih.gov. This indicates that chromatographic techniques are suitable for the separation and purification of this compound. For purity assessment, reversed-phase HPLC would be a standard method, likely employing a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol and water. TLC would be a useful tool for monitoring reaction progress and for preliminary purity checks, with visualization under UV light.

Elemental Analysis of this compound

Elemental analysis is a fundamental analytical technique used in chemistry to determine the elemental composition of a compound. This process is crucial for verifying the identity and purity of a newly synthesized chemical substance like this compound. The analysis involves the combustion of a small, precisely weighed sample of the compound, followed by the quantitative determination of the resulting combustion products. From this, the percentage by mass of individual elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—can be calculated.

For this compound, with the molecular formula C₁₀H₆ClN₃O₂, the theoretical elemental composition can be calculated based on the atomic masses of its constituent atoms. These theoretical values serve as a benchmark against which experimentally obtained data are compared. A close agreement between the experimental and calculated values, typically within a ±0.4% margin, is a strong indicator of the sample's purity and correct structural assignment.

Detailed research findings on various pyridazine derivatives consistently report the use of elemental analysis as a standard characterization method to confirm the successful synthesis of the target compounds. While specific experimental data for this compound is not detailed in readily available literature, the expected results would align closely with the theoretical percentages derived from its molecular formula.

Below is a data table presenting the calculated elemental composition for this compound.

Table 1. Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 120.10 | 50.97 |

| Hydrogen | H | 1.008 | 6.048 | 2.57 |

| Chlorine | Cl | 35.45 | 35.45 | 15.05 |

| Nitrogen | N | 14.01 | 42.03 | 17.84 |

| Oxygen | O | 16.00 | 32.00 | 13.58 |

| Total | 235.63 | 100.00 |

Future Research Directions and Applied Prospects

Rational Design and Synthesis of Novel, Potent, and Selective Pyridazine (B1198779) Derivatives

The chemical versatility of the 3-Chloro-6-(3-nitrophenyl)pyridazine scaffold makes it an ideal starting point for the rational design and synthesis of novel derivatives with enhanced potency and selectivity for various biological targets. The presence of a reactive chlorine atom at the 3-position allows for facile nucleophilic substitution, enabling the introduction of a wide range of functional groups. This strategic modification is a cornerstone of modern drug discovery, allowing for the fine-tuning of a molecule's pharmacological profile.

Molecular hybridization, a key strategy in rational drug design, involves combining the pharmacophoric elements of two or more bioactive molecules to create a new hybrid compound with potentially enhanced or dual activity. researchgate.net The this compound core can be strategically combined with other known pharmacophores to generate novel chemical entities. For instance, incorporating moieties known to interact with specific enzyme active sites or receptors can lead to the development of highly selective inhibitors or modulators.

A common synthetic route to modify the pyridazine core involves the initial synthesis of a pyridazinone precursor, which is then chlorinated to yield the reactive 3-chloro-pyridazine derivative. nih.govnih.gov This intermediate can then undergo various substitution reactions to introduce diverse functionalities. For example, reaction with different amines, thiols, or alcohols can lead to a library of novel compounds with varied electronic and steric properties, crucial for optimizing biological activity.

Table 1: Key Moieties for Substitution on the Pyridazine Ring

| Moiety to Introduce | Rationale for Introduction | Potential Therapeutic Target |

| Substituted Amines | Enhance solubility and hydrogen bonding capabilities | Kinases, G-protein coupled receptors |

| Thiol-containing groups | Covalent bonding with specific amino acid residues | Cysteine proteases, metalloenzymes |

| Aromatic/Heterocyclic rings | Pi-stacking interactions, improved target binding | DNA, various enzymes |

| Flexible alkyl chains | Optimize conformational flexibility for target fitting | Various enzymes and receptors |

Comprehensive In Vivo Pharmacological Evaluation

While in vitro assays provide valuable preliminary data, comprehensive in vivo pharmacological evaluation is crucial to determine the therapeutic potential of novel pyridazine derivatives. Such studies in animal models are essential to understand a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamics (the biochemical and physiological effects of the drug on the body).

Development of Target-Specific Therapeutic Agents

The pyridazine core is a privileged scaffold in drug discovery, appearing in numerous compounds with a wide range of biological activities. nih.govsarpublication.com By applying rational design principles, derivatives of this compound can be tailored to target specific enzymes, receptors, or cellular pathways implicated in various diseases.

One promising avenue is the development of antiparasitic agents. For example, scaffold-hopping from a known antikinetoplastid 3-nitroimidazo[1,2-a]pyridine (B1296164) to a 3-nitroimidazo[1,2-b]pyridazine (B98374) has yielded compounds with potent activity against Trypanosoma brucei, the causative agent of African sleeping sickness. mdpi.comresearchgate.net Although solubility issues were encountered with some derivatives, this highlights the potential of the pyridazine core in developing new treatments for neglected tropical diseases. Future work in this area will focus on introducing more polar substituents to enhance aqueous solubility and improve pharmacokinetic properties. mdpi.com

Another significant area of interest is oncology. Novel 3,6-disubstituted pyridazine derivatives have been designed and synthesized as potential anticancer agents. nih.gov These compounds have shown promising in vitro activity against various cancer cell lines, and in vivo studies have demonstrated tumor volume reduction in animal models. nih.gov The mechanism of action for some of these derivatives is believed to be through the inhibition of key cellular signaling pathways, such as the JNK1 pathway. nih.gov

Furthermore, pyridazinone derivatives, which can be synthesized from 3-chloro-pyridazines, have been investigated for their cardiovascular effects, including vasorelaxant properties. nih.gov This opens up the possibility of developing novel antihypertensive agents based on the this compound scaffold.

Exploration of Agrochemical Applications (e.g., herbicidal activity)

The pyridazine ring is not only important in pharmaceuticals but also in the agrochemical industry. bohrium.comnih.gov Numerous pyridazine derivatives have been developed and commercialized as herbicides. These compounds often act by inhibiting essential plant-specific enzymes, leading to bleaching and ultimately plant death.

Research into 4-(3-Trifluoromethylphenyl)pyridazine derivatives has shown that these compounds exhibit significant bleaching and herbicidal activities. bohrium.com The introduction of different substituted amino groups at the 3-position of the pyridazine ring has been shown to modulate the herbicidal potency. bohrium.com Similarly, novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives have demonstrated excellent herbicidal activities. nih.gov These findings strongly suggest that derivatives of this compound could also possess potent herbicidal properties. Future research should focus on synthesizing a library of derivatives and screening them for activity against a panel of common weeds. Structure-activity relationship (SAR) studies will be crucial to identify the key structural features required for optimal herbicidal efficacy.

Investigation of Material Science Applications

Beyond the life sciences, pyridazine derivatives hold promise in the field of material science. The planar structure and the presence of nitrogen atoms with lone pairs of electrons make pyridazines excellent ligands for coordinating with metal ions. This property can be exploited to create novel coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic, electronic, or photophysical properties.

The investigation into pyridazine-based materials is an emerging field with significant potential. For instance, the ability of pyridazines to act as building blocks in the synthesis of organic semiconductors is an area of active research. The development of new pyridazine-based materials could lead to advancements in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. The specific electronic properties of the nitro-substituted phenyl ring in this compound could be particularly interesting to explore in this context.

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed for 3-Chloro-6-(3-nitrophenyl)pyridazine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or Suzuki-Miyaura coupling, leveraging intermediates like 3,6-dichloropyridazine. Optimization involves adjusting solvent polarity (e.g., toluene or DMF), temperature (80–120°C), and catalyst systems (e.g., Pd(PPh₃)₄ for cross-coupling). Monitoring reaction progress via TLC or HPLC ensures purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., nitro and chloro group positions).

- X-ray crystallography : Resolve bond lengths, angles, and packing motifs. Tools like SHELXL (for refinement) and ORTEP-3 (for visualization) are essential .

- Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. How are preliminary biological activities of this compound assessed in drug discovery?

- Methodological Answer : Initial screens include:

- Enzyme inhibition assays : Test against targets like α-glucosidase or CRF1R using spectrophotometric methods .

- Cell-based models : Evaluate cytotoxicity (e.g., HL-60 leukemia cells) or receptor modulation (AhR agonism) via flow cytometry or luciferase reporter assays .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular responses) and meta-analysis of published data. Validate findings with knockout models or isotopic labeling .

Q. What strategies improve the accuracy of crystallographic data refinement for pyridazine derivatives?

- Methodological Answer :

- Software : SHELXL refines structures using high-resolution data (≤ 1.0 Å), incorporating anisotropic displacement parameters.

- Validation : Tools like PLATON check for missed symmetry, twinning, and hydrogen-bonding consistency .

- Example : A triclinic crystal system (e.g., P1 space group) for 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine was resolved with R1 = 0.039 using SHELXL .

Q. How do hydrogen-bonding networks influence the solid-state properties of this compound?

- Methodological Answer : Graph-set analysis (e.g., Etter’s rules) identifies motifs like D (donor) and A (acceptor) interactions. For example, N–H···O and C–H···Cl bonds stabilize crystal packing, affecting solubility and melting points .

Q. What computational methods predict structure-activity relationships (SAR) for pyridazine-based therapeutics?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model interactions with targets like GPR39 or Akt.

- QSAR models : Corrogate electronic descriptors (e.g., Hammett σ constants for nitro groups) with bioactivity data .

Q. How are intermediates handled during multi-step syntheses to ensure stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。